

Chemical and physical properties of Bromoxynil octanoate for research purposes.

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Compound of Interest

Compound Name: *Bromoxynil octanoate*

Cat. No.: *B157857*

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Bromoxynil Octanoate: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Bromoxynil octanoate**, a widely used herbicide. The information is intended to support research and development activities by providing key data, experimental methodologies, and insights into its mechanism of action.

Chemical and Physical Properties

Bromoxynil octanoate (CAS Registry Number: 1689-99-2) is the octanoate ester of bromoxynil.^[1] It is a cream-colored, waxy solid with a characteristic odor.^[1] The addition of the octanoate ester group increases its lipophilicity compared to the parent compound, bromoxynil. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Bromoxynil Octanoate**

Property	Value	Reference
IUPAC Name	(2,6-dibromo-4-cyanophenyl) octanoate	[1]
Molecular Formula	C ₁₅ H ₁₇ Br ₂ NO ₂	[1] [2]
Molecular Weight	403.11 g/mol	
Appearance	Cream, waxy solid	
Melting Point	45-46 °C	
Boiling Point	424.6 ± 45.0 °C (Predicted)	
Water Solubility	0.08 mg/L at 25 °C	
Vapor Pressure	4.8 x 10 ⁻⁶ mm Hg	
Octanol-Water Partition Coefficient (log K _{ow})	5.4	
Henry's Law Constant	3.2 x 10 ⁻⁵ atm·m ³ /mol (Estimated)	
Stability	Susceptible to hydrolysis by acids and alkalis. Stable to sunlight and at its melting point.	
Hydrolysis Half-life (DT ₅₀)	11 days (pH 7), 1.7 days (pH 9)	
Aqueous Photolysis Half-life (DT ₅₀)	4-5 hours	

Experimental Protocols

Accurate determination of the physicochemical properties of **Bromoxynil octanoate** is crucial for research and regulatory purposes. The following sections detail standardized experimental protocols for key properties.

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer or digital temperature probe
- Mortar and pestle

Procedure:

- Ensure the **Bromoxynil octanoate** sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.
- Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (45-46 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the last solid crystal melts (the end of the melting range).
- The melting point is reported as this range. For a pure substance, this range is typically narrow.

Determination of Water Solubility (Flask Method - OECD 105)

The flask method is suitable for substances with a water solubility greater than 10^{-2} g/L. Given that the solubility of **Bromoxynil octanoate** is very low (0.08 mg/L), the column elution method described in OECD 105 would be more appropriate. However, for general guidance, the flask method is outlined here.

Principle: A supersaturated solution of the substance in water is prepared at a temperature higher than the test temperature and then allowed to equilibrate at the test temperature. The concentration of the substance in the aqueous phase is then determined.

Apparatus:

- Constant temperature water bath
- Glass flasks with stoppers
- Analytical balance
- Centrifuge (optional)
- Filtration apparatus (e.g., syringe with a membrane filter)
- Analytical instrument for quantification (e.g., HPLC-UV, GC-ECD)

Procedure:

- Add an excess amount of **Bromoxynil octanoate** to a flask containing a known volume of distilled water.
- Stopper the flask and place it in a constant temperature bath set at the desired test temperature (e.g., 25 °C).
- Stir the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). Preliminary tests may be needed to determine the equilibration time.

- After equilibration, allow the mixture to stand for a period to let undissolved material settle. If necessary, centrifuge the sample to aid separation.
- Carefully withdraw an aliquot of the clear supernatant.
- Filter the aliquot through a membrane filter that does not adsorb the test substance.
- Analyze the concentration of **Bromoxynil octanoate** in the filtrate using a validated analytical method (e.g., HPLC-UV).

Determination of Vapor Pressure (Gas Saturation Method - OECD 104)

The gas saturation method is suitable for determining the vapor pressure of substances with low volatility.

Principle: A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

Apparatus:

- Constant temperature bath
- Saturation column or vessel containing the test substance on a solid support
- Inert gas supply (e.g., nitrogen or argon) with flow control
- Trapping system to collect the vaporized substance (e.g., sorbent tubes)
- Analytical instrument for quantification (e.g., GC-MS)

Procedure:

- The test substance is coated onto a solid support (e.g., glass beads or silica) and packed into a saturation column.
- The column is placed in a constant temperature bath.

- A controlled flow of inert gas is passed through the column for a measured period.
- The vaporized **Bromoxynil octanoate** is collected in a trapping system.
- The amount of substance collected in the trap is quantified using a suitable analytical method.
- The vapor pressure (P) is calculated using the equation: $P = (m/V) * (RT/M)$, where m is the mass of the substance, V is the volume of gas passed, R is the ideal gas constant, T is the absolute temperature, and M is the molecular weight of the substance.

Determination of Octanol-Water Partition Coefficient (Shake Flask Method - OECD 107)

This method is used to determine the lipophilicity of a substance.

Principle: The substance is dissolved in a mixture of n-octanol and water, and after equilibration, the concentration of the substance in each phase is measured. The partition coefficient (K_{ow}) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Apparatus:

- Separatory funnels or centrifuge tubes with stoppers
- Mechanical shaker or vortex mixer
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV, GC-ECD)

Procedure:

- n-Octanol and water are mutually saturated before the experiment by shaking them together and allowing the phases to separate.
- A known amount of **Bromoxynil octanoate** is dissolved in either the n-octanol or water phase.

- A known volume of the other phase is added to a separatory funnel or centrifuge tube.
- The mixture is shaken vigorously for a set period to allow for partitioning and equilibration.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- Aliquots are carefully taken from both the n-octanol and water layers.
- The concentration of **Bromoxynil octanoate** in each aliquot is determined using a suitable analytical method.
- The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as log Kow.

Analytical Determination by High-Performance Liquid Chromatography (HPLC) (Based on NIOSH Method 5010)

This method is for the simultaneous determination of Bromoxynil and **Bromoxynil octanoate**.

Principle: The analytes are separated by reverse-phase HPLC and detected by a UV detector.

Apparatus and Reagents:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector
- Reverse-phase C18 column (e.g., μ -Bondapack C18, 25 cm x 4.6 mm ID)
- Acetonitrile (HPLC grade)
- Water (distilled, deionized)
- Bromoxynil and **Bromoxynil octanoate** analytical standards

Sample Preparation (for air samples as an example):

- Collect the sample on a PTFE membrane filter.
- Transfer the filter to a vial and add 3.0 mL of acetonitrile.

- Desorb for 60 minutes with occasional swirling.
- Filter an aliquot through a syringe filter into a sample vial.

Chromatographic Conditions:

- Mobile Phase: Acetonitrile/water gradient. An example gradient could be: 50% acetonitrile/50% water for 10 min, then a 10 min gradient to 100% acetonitrile, hold for 10 min, then a 2 min gradient back to 50% acetonitrile/50% water, and hold for 15 min.
- Flow Rate: 1 mL/min
- Injection Volume: 100 μ L
- Detection: UV at 254 nm

Calibration and Quantification:

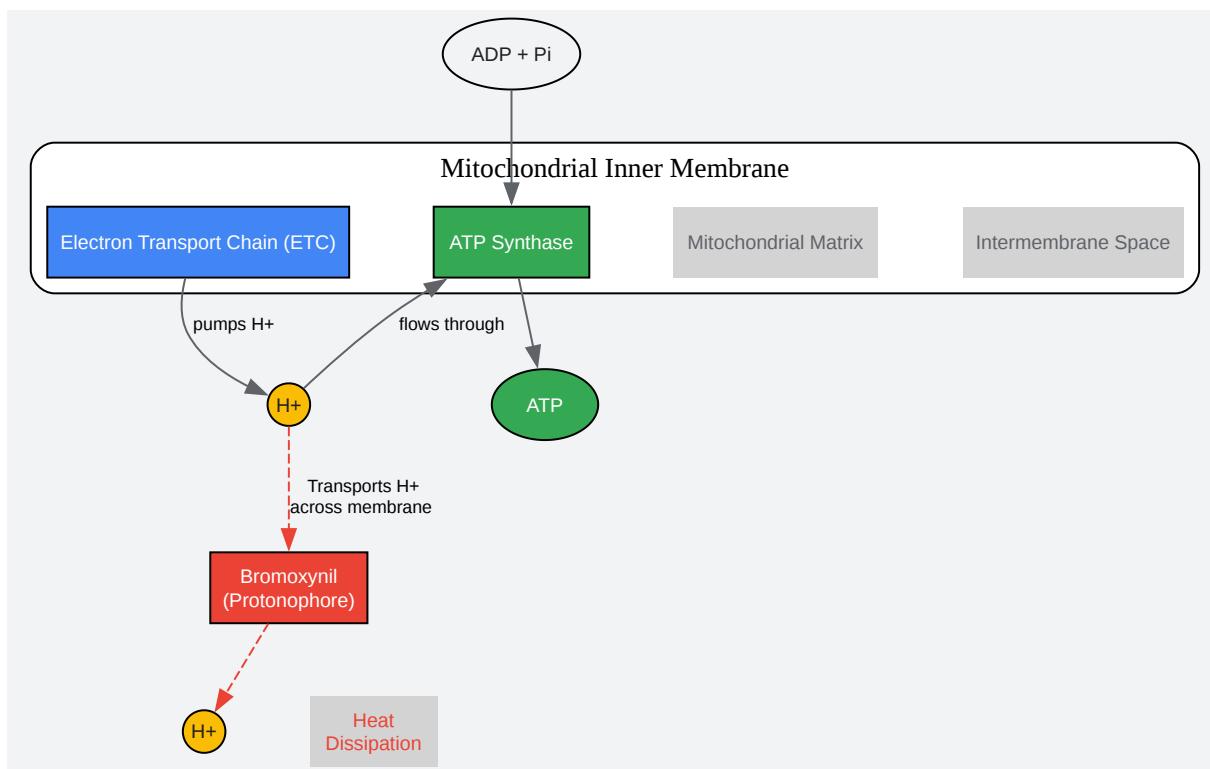
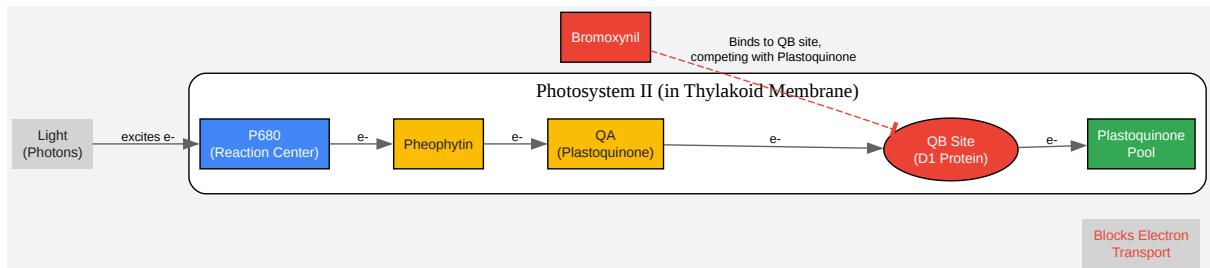
- Prepare a series of calibration standards of Bromoxynil and **Bromoxynil octanoate** in acetonitrile.
- Inject the standards and the samples into the HPLC system.
- Construct a calibration curve by plotting the peak area against the concentration for each analyte.
- Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.

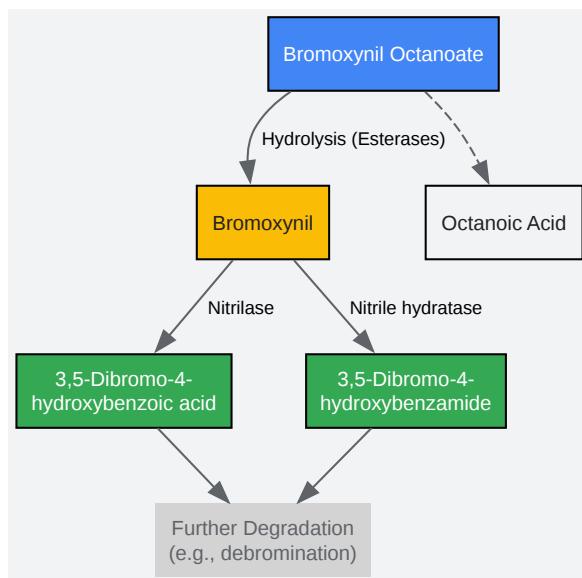
Mechanism of Action and Metabolic Pathway

Bromoxynil octanoate exerts its herbicidal activity through two primary mechanisms: inhibition of photosynthesis at photosystem II and uncoupling of oxidative phosphorylation. In biological systems, it is rapidly metabolized to its active form, bromoxynil.

Inhibition of Photosystem II

As a nitrile herbicide, Bromoxynil (the active metabolite) belongs to the C3 group of Photosystem II (PSII) inhibitors. It disrupts the photosynthetic electron transport chain in plants.





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References

- 1. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 2. oneresearch.library.northeastern.edu [oneresearch.library.northeastern.edu]
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